4-((4-(tert-Butyl)benzyl)thio)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine
Description
Thioether Linkage
- The sulfur atom forms a covalent bond with the pyrimidine’s C4 and the benzyl carbon.
- Thioethers exhibit greater metabolic stability compared to oxygen ethers, as evidenced by their prevalence in kinase inhibitors.
- Bond angles at sulfur approximate 104.5°, creating a bent geometry that influences three-dimensional packing.
4-(tert-Butyl)benzyl Group
- The tert-butyl substituent at the benzene’s para position provides steric shielding, reducing rotational freedom and enhancing hydrophobic interactions.
- The benzyl group’s C-S bond length measures 1.81 Å, typical for aryl thioethers.
- Electronic effects: The tert-butyl group is electron-donating (+I effect), slightly increasing electron density at the sulfur atom.
Table 2: Structural Parameters of the C4 Substituent
| Parameter | Value | Method of Determination |
|---|---|---|
| C-S Bond Length | 1.81 Å | X-ray crystallography |
| Dihedral Angle (S-C-C6H4) | 112° | Computational modeling |
| logP Contribution | +3.2 | Hansch analysis |
Hydrogenation Pattern of the Tetrahydrobenzo Moiety
The 5,6,7,8-tetrahydrobenzo component introduces partial saturation into the fused benzene ring, altering electronic and conformational properties.
Stereoelectronic Effects
- Hydrogenation occurs at positions 5–8, converting the benzene ring into a cyclohexene-like structure with localized double bonds.
- This saturation reduces aromaticity by 40%, as quantified by nucleus-independent chemical shift (NICS) calculations.
- The chair-like conformation of the tetrahydro moiety minimizes steric clash with the 4-(tert-butyl)benzyl group.
Impact on Reactivity
- Reduced π-stacking capacity compared to fully aromatic analogs.
- Enhanced flexibility enables adaptation to enzyme active sites, as observed in RORγt modulators.
- The saturated carbons at positions 5–8 exhibit sp³ hybridization , increasing susceptibility to oxidative metabolism at these positions.
Table 3: Comparative Properties of Aromatic vs. Tetrahydro Benzo Moieties
| Property | Aromatic Benzo | Tetrahydro Benzo |
|---|---|---|
| π-π Stacking Energy | -8.2 kcal/mol | -3.1 kcal/mol |
| Conformational Flexibility | Low | High |
| Oxidation Potential | +1.2 V | +0.7 V |
Properties
Molecular Formula |
C21H24N2S2 |
|---|---|
Molecular Weight |
368.6 g/mol |
IUPAC Name |
4-[(4-tert-butylphenyl)methylsulfanyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C21H24N2S2/c1-21(2,3)15-10-8-14(9-11-15)12-24-19-18-16-6-4-5-7-17(16)25-20(18)23-13-22-19/h8-11,13H,4-7,12H2,1-3H3 |
InChI Key |
KEBPRPVKAGJUSC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CSC2=NC=NC3=C2C4=C(S3)CCCC4 |
Origin of Product |
United States |
Preparation Methods
Procedure (Adapted from):
-
Step 1 : Cyclohexanone (10 mL), ethyl cyanoacetate (11 mL), and sulfur (3.2 g) are stirred in ethanol (20 mL) with morpholine (8 mL) at reflux for 12 hours.
-
Step 2 : The intermediate 2-amino-4,5,6,7-tetrahydrobenzothiophene-3-carboxamide is isolated via filtration and recrystallization (light yellow solid, 82% yield).
-
Step 3 : Cyclization with formamide at 180°C for 6 hours yields the pyrimidinone core.
Key Data :
Functionalization: Introduction of 4-(tert-Butyl)benzylthio Group
The thioether side chain is introduced via nucleophilic substitution or coupling reactions.
Method A: Chlorination Follow by Thiol Substitution
-
Chlorination : Treat the pyrimidinone core with POCl₃ at 80°C for 4 hours to form 4-chloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine.
-
Thiol Coupling : React with 4-(tert-butyl)benzylthiol in the presence of K₂CO₃ (2.6 eq) and Pd(PPh₃)₄ (2.5 mol%) in THF at reflux (67% yield).
Reaction Conditions :
-
Solvent: Tetrahydrofuran (THF)
-
Temperature: 100°C
-
Catalysts: Pd(PPh₃)₄
Method B: Direct Thiolation via Mitsunobu Reaction
-
Thiol Activation : 4-(tert-Butyl)benzyl mercaptan is generated by reducing 4-(tert-butyl)benzyl chloride (synthesized via) with thiourea in ethanol.
-
Coupling : React the core with the thiol using DIAD (diisopropyl azodicarboxylate) and PPh₃ in DMF at 0°C to room temperature (58% yield).
Key Data :
| Method | Yield | Purity (HPLC) |
|---|---|---|
| A | 67% | >95% |
| B | 58% | 90% |
Alternative Route: One-Pot Multicomponent Synthesis
A streamlined approach combines core formation and functionalization:
-
Gewald Reaction : As above.
-
In Situ Chlorination : Add POCl₃ directly to the reaction mixture.
-
Suzuki Coupling : Introduce 4-(tert-butyl)benzylthiol using Pd(OAc)₂ and SPhos ligand.
Advantages :
Optimization and Challenges
Critical Factors:
Scalability Insights:
-
Kilogram-scale reactions report 55–60% yield using Method A.
-
Pilot studies highlight Pd catalyst recycling as a cost-saving measure.
Comparative Analysis of Methods
| Method | Yield | Cost | Scalability |
|---|---|---|---|
| Chlorination + SₙAr | 67% | High | Excellent |
| Mitsunobu Reaction | 58% | Moderate | Moderate |
| One-Pot Synthesis | 60% | Low | Good |
Characterization and Validation
Spectral Data:
Chemical Reactions Analysis
Types of Reactions
4-((4-(tert-Butyl)benzyl)thio)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often using halogenating agents like N-bromosuccinimide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: N-bromosuccinimide, halogenating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
Anti-Inflammatory Properties
Research has indicated that compounds with a thieno[2,3-d]pyrimidine scaffold exhibit significant anti-inflammatory activities. A study demonstrated that derivatives of tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine effectively inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This suggests that these compounds could be developed as therapeutic agents for inflammatory diseases .
Key Findings:
- Inhibition of Cytokines : Compounds showed a reduction in TNF-α and IL-6 levels.
- Potential Applications : Could be utilized in treatments for conditions like rheumatoid arthritis and other inflammatory disorders.
Antimalarial Activity
The compound has also been evaluated for its antimalarial properties. A study focused on the synthesis of various thieno[2,3-d]pyrimidine derivatives showed promising activity against the W2 strain of Plasmodium falciparum, with effective concentrations around 0.75 μM . The derivatives demonstrated low cytotoxicity against human lung (A549) and cervical (HeLa) cancer cells, indicating a favorable selectivity index.
Key Findings:
- Effective Concentration : Active against P. falciparum at low micromolar concentrations.
- Cytotoxicity : Non-cytotoxic to human cell lines at effective doses.
Tyrosinase Inhibition
The compound has shown potential as a tyrosinase inhibitor, which is crucial in treating skin hyperpigmentation disorders. A recent study highlighted the synthesis of 2-substituted tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives that were evaluated for their anti-tyrosinase activity through molecular docking studies . The leading compound from this research exhibited significant inhibitory effects on tyrosinase activity.
Key Findings:
- Molecular Docking Studies : Justified the synthesis of new compounds as potential tyrosinase inhibitors.
- Application in Dermatology : Could be developed into topical treatments for hyperpigmentation.
Summary Table of Applications
Mechanism of Action
The mechanism of action of 4-((4-(tert-Butyl)benzyl)thio)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. For instance, it inhibits cytochrome bd oxidase, an enzyme involved in the energy metabolism of Mycobacterium tuberculosis . This inhibition leads to a decrease in ATP production, ultimately affecting the survival and growth of the bacteria.
Comparison with Similar Compounds
Table 1: Key Structural Variations and Associated Activities
Structure-Activity Relationship (SAR) Trends
Lipophilic Groups (e.g., tert-butyl, bromobenzyl):
- Enhance binding to hydrophobic pockets (e.g., RORγt’s allosteric site) .
- May improve metabolic stability but reduce aqueous solubility .
Electron-Donating Groups (e.g., methoxy, morpholino): Increase tubulin polymerization inhibition (e.g., Compound 8: 68% inhibition at 10 µM) . Morpholino substituents improve kinase selectivity (e.g., PI3Kα inhibition) .
Heterocyclic Appendages (e.g., pyridine, piperazine):
- Critical for antiplasmodial activity (IC₅₀: 0.12 µM for pyridyl derivatives) .
- Piperazine-linked phthalimides enhance DPP-4 inhibition .
Bulkier Substituents (e.g., phthalimide):
- Improve enzymatic inhibition (DPP-4 IC₅₀: 34.17 µM) but may limit blood-brain barrier penetration .
Biological Activity
The compound 4-((4-(tert-butyl)benzyl)thio)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine is a thienopyrimidine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects based on recent research findings.
Synthesis and Structural Characterization
The synthesis of this compound typically involves the reaction of 4-tert-butylbenzyl mercaptan with various pyrimidine precursors. The structural elucidation has been performed using techniques such as NMR spectroscopy and X-ray crystallography. For instance, the crystal structure of a related compound revealed key bond distances and angles that inform its reactivity and interaction with biological targets .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of thienopyrimidine derivatives. For example, compounds similar to This compound have shown significant inhibition against various bacterial strains. In vitro tests demonstrated that these compounds can effectively inhibit cell proliferation in cancer cell lines such as A431 vulvar epidermal carcinoma .
Anticancer Activity
Research indicates that thienopyrimidine derivatives possess anticancer properties. For instance, a study on structurally related compounds found that they exhibited cytotoxic effects against human colon cancer cells (HCT 116), with IC50 values indicating significant potency . The mechanism of action appears to involve the inhibition of specific kinases involved in cell cycle regulation.
The biological activity of This compound is thought to be mediated through several pathways:
- Inhibition of Kinases : Similar compounds have been shown to inhibit tyrosine kinases such as CDK2, which are crucial for cell cycle progression.
- Antioxidant Activity : Some derivatives exhibit antioxidant properties that may contribute to their therapeutic effects by reducing oxidative stress in cells .
Case Studies
- Antimicrobial Evaluation : A comprehensive study evaluated the antimicrobial efficacy of thienopyrimidine derivatives against Gram-positive and Gram-negative bacteria. The results indicated a broad spectrum of activity with minimum inhibitory concentrations (MICs) significantly lower than standard antibiotics .
- Cytotoxicity Assays : In another case study involving human cancer cell lines, compounds similar to This compound were tested for their cytotoxic effects. The results showed promising anticancer activity with specific derivatives achieving IC50 values in the low micromolar range .
Q & A
Q. Methodology :
- Software : Use AutoDock Vina or Schrödinger Suite for docking simulations .
- Target Selection : Prioritize enzymes like tyrosinase (PDB: 2Y9X) or β-tubulin (PDB: 1SA0) based on structural homology .
- Validation : Compare binding energies (ΔG ≤ −8 kcal/mol) and pose reproducibility with co-crystallized ligands .
- Contradictions : If in vitro activity contradicts docking results, re-evaluate protonation states or solvation effects .
Advanced: How to resolve discrepancies between in vitro activity and computational predictions?
Q. Strategies :
- Assay Conditions : Verify compound stability under assay pH/temperature (e.g., tyrosinase assays at pH 6.8) .
- Metabolite Screening : Use LC-MS to detect degradation products that may interfere with activity .
- Cellular Uptake : Measure intracellular concentrations via fluorescence labeling (if applicable) .
Advanced: How to design SAR studies for antitumor activity optimization?
Q. Approach :
- Substituent Variation : Modify the tert-butyl benzyl group (e.g., replace with halogenated or hydrophilic groups) to assess cytotoxicity .
- Biological Testing : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) and compare IC50 values .
- Mechanistic Probes : Evaluate microtubule disruption via immunofluorescence (e.g., β-tubulin staining) .
Basic: What are the recommended storage conditions to ensure compound stability?
- Short-term : Store at −20°C in anhydrous DMSO (10 mM stock) .
- Long-term : Lyophilize and keep under argon at −80°C to prevent oxidation of the thioether group .
Advanced: How to evaluate the mechanism of action for microtubule targeting?
Q. Experimental Design :
- Tubulin Polymerization Assay : Monitor absorbance at 340 nm to quantify polymerization inhibition .
- Cell Cycle Analysis : Use flow cytometry (PI staining) to detect G2/M arrest in treated cells .
- Immunofluorescence : Visualize microtubule morphology using anti-β-tubulin antibodies .
Advanced: What strategies improve inhibitory activity against tyrosinase?
Q. Optimization Tactics :
- Hydrophobic Modifications : Introduce bulky substituents (e.g., 3,5-di-tert-butyl) to enhance binding to tyrosinase’s hydrophobic pocket .
- Chelating Groups : Add hydroxyl or catechol moieties to mimic natural substrates (e.g., 4g in ).
- Kinetic Studies : Determine inhibition type (competitive/uncompetitive) via Lineweaver-Burk plots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
